molecular formula C7H7BrClF3N2 B13039681 (R)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl

(R)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl

Cat. No.: B13039681
M. Wt: 291.49 g/mol
InChI Key: IBFWTFQUJVELFZ-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a bromopyridine moiety and a trifluoroethanamine group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromopyridine.

    Trifluoroethylation: The 5-bromopyridine is then subjected to a trifluoroethylation reaction using trifluoroethylamine in the presence of a base like sodium hydride or potassium carbonate.

    Resolution of Enantiomers: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chiral HPLC or crystallization with a chiral resolving agent.

    Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the trifluoroethanamine group to other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine oxides or N-oxides.

    Reduction: Reduced amines or alcohols.

Scientific Research Applications

®-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the trifluoroethanamine group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride: Similar structure but with an ethanol group instead of a trifluoroethanamine group.

    4-(5-Bromopyrimidin-2-yl)morpholine: Contains a bromopyrimidine moiety and a morpholine ring.

Uniqueness

®-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to its trifluoroethanamine group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and for use in various synthetic applications.

Properties

Molecular Formula

C7H7BrClF3N2

Molecular Weight

291.49 g/mol

IUPAC Name

(1R)-1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C7H6BrF3N2.ClH/c8-4-1-2-5(13-3-4)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1

InChI Key

IBFWTFQUJVELFZ-FYZOBXCZSA-N

Isomeric SMILES

C1=CC(=NC=C1Br)[C@H](C(F)(F)F)N.Cl

Canonical SMILES

C1=CC(=NC=C1Br)C(C(F)(F)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.